molecular formula C9H14N4O B2551303 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone CAS No. 2199062-55-8

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2551303
CAS RN: 2199062-55-8
M. Wt: 194.238
InChI Key: GCIMCUBGBRTMSU-UHFFFAOYSA-N
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Description

“1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . This compound is part of a class of compounds known as 1,2,3-triazole analogs .


Synthesis Analysis

The synthesis of 1,2,3-triazole analogs has been accomplished using various methods. One method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of these compounds often starts with a starting material like (S)-(-) ethyl lactate . This compound then undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” includes a 1,2,3-triazole ring attached to a piperidine ring . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple arylboronic acids with the starting material in an aqueous medium .

Scientific Research Applications

HSP90 Inhibition for Anticancer Therapy

Heat shock protein 90 (HSP90) is a promising target for cancer treatment. HSP90 inhibitors can selectively disrupt tumor cell viability by preventing proper folding and assembly of client proteins. Researchers have designed and synthesized a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors. Among these, compound 6u demonstrated potent anti-proliferative activity, particularly in the Capan-1 cell line. Molecular modeling studies revealed its interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions. This compound could serve as a valuable HSP90 inhibitor for further investigation .

Cytotoxic Activity Against Tumor Cells

1,2,4-Triazole hybrids, including compounds with a 1,2,3-triazole core, have been evaluated for cytotoxic effects. These compounds exhibited varying activities against tumor cell lines such as MCF-7 and HCT-116. The compound we’re discussing likely falls within this category, and its cytotoxic potential warrants further exploration .

Future Directions

The future directions for “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their potential as inhibitors against carbonic anhydrase-II . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-8(14)12-6-2-9(3-7-12)13-10-4-5-11-13/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIMCUBGBRTMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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